![molecular formula C25H17NO2 B10889021 2-[(1-benzyl-1H-indol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10889021.png)
2-[(1-benzyl-1H-indol-3-yl)methylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 2-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE typically involves a multi-step process. One common synthetic route includes the condensation of benzaldehyde, 1,3-indenedione, and indole. This reaction is often carried out under basic conditions, using a catalyst such as piperidine . The reaction conditions must be carefully controlled to ensure the formation of the desired product and to minimize side reactions.
Chemical Reactions Analysis
2-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, leading to the modulation of signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
3,3’-Diindolylmethane: Another compound with potential anticancer activity, formed from the digestion of indole-3-carbinol.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C25H17NO2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(1-benzylindol-3-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C25H17NO2/c27-24-20-11-4-5-12-21(20)25(28)22(24)14-18-16-26(15-17-8-2-1-3-9-17)23-13-7-6-10-19(18)23/h1-14,16H,15H2 |
InChI Key |
BYRLVJAXQTYQBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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